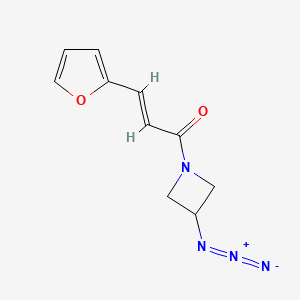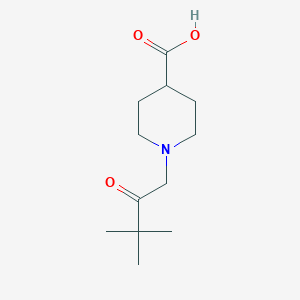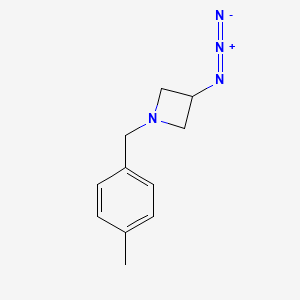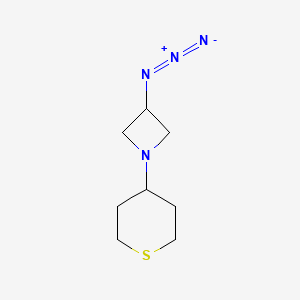![molecular formula C10H19NO B1489055 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol CAS No. 1493560-60-3](/img/structure/B1489055.png)
1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol
Descripción general
Descripción
1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol, also known as CPMC, is a cyclic alcohol derived from cyclopropylmethyl amine and found in a variety of organic compounds. CPMC is a versatile compound with a wide range of applications due to its unique structure and properties. It is used in the synthesis of drugs, polymers resins, and other organic compounds. CPMC also has potential applications in biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Photochemical and Thermal Isomerizations
Research by Schaffner (1976) explores the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes and related compounds. The study highlights how the nature of the acyl group affects the photochemistry of these compounds, leading to various reactions such as carbon monoxide elimination and allylic shifts under specific conditions (Schaffner, 1976).
Biohydroxylation Using Chiral Auxiliaries
Raadt et al. (2000) investigated the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, demonstrating how chirality can influence the outcome of biohydroxylation processes. This study provides insights into how specific substituents and chiral auxiliaries affect product yield and optical purity in the hydroxylation of cyclopentanone derivatives (Raadt et al., 2000).
Kinetic Resolutions in Synthesis
Davies et al. (2003) compared kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for the efficient synthesis of enantiomers. This study demonstrates the application of kinetic resolutions in obtaining specific enantiomers of amino-substituted cyclopentane derivatives, showcasing a method for precise control over the stereochemistry in synthesis (Davies et al., 2003).
Synthesis of Carbocyclic Nucleosides Precursors
Chang et al. (1994) achieved stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a component for carbocyclic nucleosides. This research showcases the steps involved in achieving stereocontrol and the potential applications in nucleoside synthesis (Chang et al., 1994).
Thermally Induced Double-Bond Isomerization
Morales and Zaera (2006) studied the thermal chemistry of 1-methyl-1-cyclopentene and related compounds on Pt(111) surfaces, providing evidence for double-bond isomerization. This study offers insights into the mechanisms of isomerization and dehydrogenation processes on metal surfaces, relevant to understanding catalytic reactions (Morales & Zaera, 2006).
Propiedades
IUPAC Name |
1-[(cyclopropylmethylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(5-1-2-6-10)8-11-7-9-3-4-9/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBANLNIXVYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















